

Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of UNC9512

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Compound of Interest

Compound Name: UNC9512

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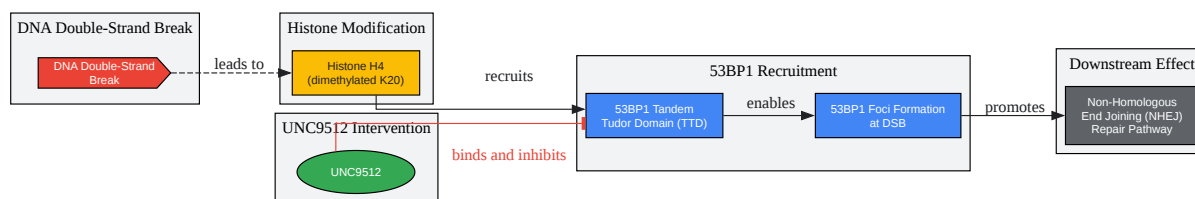
Introduction

UNC9512 is a potent and selective small molecule antagonist of the p53 binding protein 1 (53BP1) tandem Tudor domain (TTD).[1][2][3] 53BP1 is a critical protein in the DNA damage response (DDR) pathway, specifically in the repair of double-stranded breaks (DSBs).[1][4][5] It recognizes and binds to dimethylated lysine 20 on histone H4 (H4K20me2) through its TTD, a crucial step for its localization to sites of DNA damage.[1][2] By antagonizing this interaction, **UNC9512** can modulate DNA repair pathways, making it a valuable tool for research in oncology, gene editing, and genome instability.[1][3][6]

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to measure the binding kinetics and affinity of molecular interactions.[7][8][9] This document provides detailed application notes and protocols for the characterization of **UNC9512** binding to the 53BP1 TTD using SPR.

Signaling Pathway

UNC9512 acts by disrupting the interaction between the 53BP1 Tandem Tudor Domain (TTD) and its binding partner, dimethylated Histone H4 at lysine 20 (H4K20me2). This interaction is a key step in the recruitment of 53BP1 to sites of DNA double-strand breaks, which in turn influences the choice of DNA repair pathway, favoring non-homologous end joining (NHEJ). By blocking this interaction, **UNC9512** inhibits the localization of 53BP1 to DNA damage foci.



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Caption: **UNC9512** mechanism of action in the DNA damage response pathway.

Quantitative Data Summary

The following tables summarize the reported binding affinity and kinetic data for **UNC9512** with the 53BP1 TTD, as determined by various biochemical and cellular assays.

Table 1: Biochemical Assays - Binding Affinity and Kinetics of **UNC9512**

Assay Type	Parameter	Value (UNC9512)
Surface Plasmon Resonance (SPR)	Kd	0.17 ± 0.02 µM
Isothermal Titration Calorimetry (ITC)	Kd	0.41 ± 0.17 µM
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	IC50	0.46 ± 0.21 µM

Data sourced from a study by Shell, et al.[\[1\]](#)

Table 2: Cellular Assays - Target Engagement of **UNC9512**

Assay Type	Parameter	Value (UNC9512)
NanoBRET	IC50 (53BP1 TTD:Histone H4 interaction)	6.9 ± 3.0 µM

Data sourced from a study by Shell, et al.[\[1\]](#)

Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol for UNC9512 and 53BP1 TTD Interaction

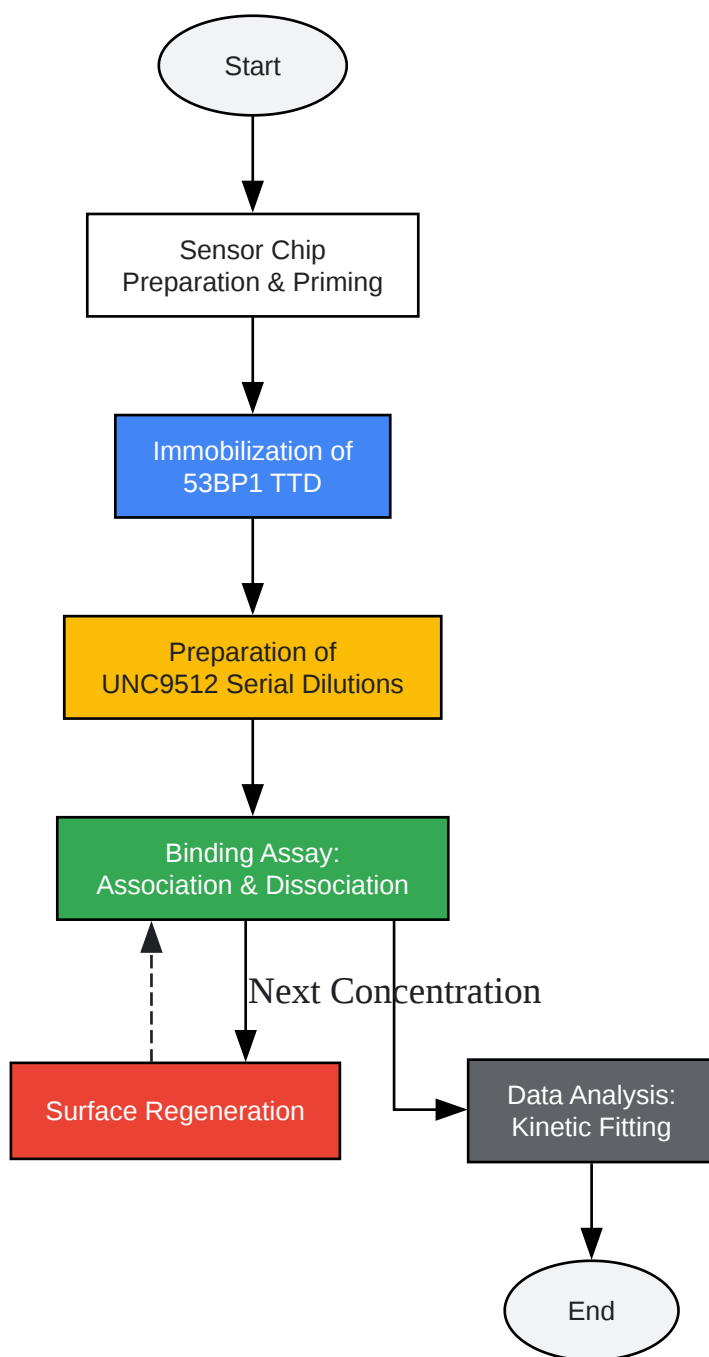
This protocol outlines the general steps for determining the binding kinetics of **UNC9512** to the 53BP1 Tandem Tudor Domain (TTD) using SPR.

1. Materials and Reagents:

- Protein: Recombinant human 53BP1 TTD (amino acids 1483-1615) with an N-terminal Avi-tag and a C-terminal His-tag.
- Small Molecule: **UNC9512**
- SPR Instrument: e.g., Biacore, Cathera LSA, or similar.
- Sensor Chip: CM5, or other suitable sensor chip for amine coupling.
- Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
- Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), pH 7.4.
- Analyte Dilution Buffer: Running buffer with a final concentration of 1-5% DMSO.
- Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.
- Regeneration Solution: A solution capable of disrupting the protein-small molecule interaction without denaturing the immobilized protein (e.g., a low pH glycine solution or a high salt

concentration buffer).

2. Experimental Workflow Diagram:



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Caption: A typical workflow for an SPR binding assay.

3. Procedure:

- Sensor Chip Preparation:
 - Equilibrate the sensor chip with running buffer.
 - Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
- Immobilization of 53BP1 TTD:
 - Dilute the 53BP1 TTD protein in immobilization buffer to a concentration of 10-50 µg/mL.
 - Inject the diluted protein over the activated sensor surface until the desired immobilization level is reached (typically 2000-4000 Response Units, RU).
 - Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
 - A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding and bulk refractive index changes.
- Analyte Preparation:
 - Prepare a stock solution of **UNC9512** in 100% DMSO.
 - Perform a serial dilution of **UNC9512** in the running buffer containing a matched concentration of DMSO (e.g., 1-5%). The concentration range should bracket the expected K_d (e.g., 0.01 µM to 10 µM).
 - Include a buffer-only injection (blank) for double referencing.
- Binding Assay:
 - Inject the serially diluted **UNC9512** solutions over the immobilized 53BP1 TTD and the reference flow cell at a constant flow rate.
 - Monitor the association phase for a defined period (e.g., 60-180 seconds).

- Switch to running buffer to monitor the dissociation phase (e.g., 120-600 seconds).
- Surface Regeneration:
 - Inject the regeneration solution to remove any bound **UNC9512**. The conditions for regeneration should be optimized to ensure complete removal of the analyte without damaging the immobilized protein.
- Data Analysis:
 - Subtract the reference flow cell data from the active flow cell data.
 - Subtract the buffer-only injection data from the analyte injections (double referencing).
 - Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$).

Conclusion

UNC9512 is a valuable chemical probe for studying the role of 53BP1 in DNA repair and other cellular processes.[1][2] Surface Plasmon Resonance is a powerful technique for the detailed characterization of the binding kinetics and affinity of **UNC9512** to its target, the 53BP1 TTD. The protocols and data presented here provide a foundation for researchers to utilize **UNC9512** in their studies and to further investigate its mechanism of action.

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